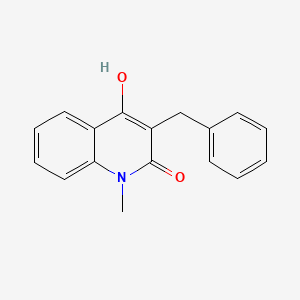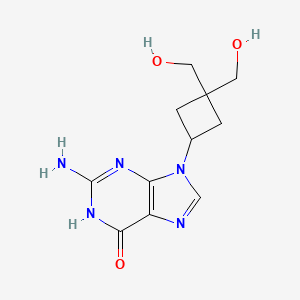
6H-Purin-6-one, 2-amino-9-(3,3-bis(hydroxymethyl)cyclobutyl)-1,9-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Purin-6-one, 2-amino-9-(3,3-bis(hydroxymethyl)cyclobutyl)-1,9-dihydro- is a synthetic compound with a complex molecular structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure, which includes a purine base and a cyclobutyl group with hydroxymethyl substituents, makes it an interesting subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Purin-6-one, 2-amino-9-(3,3-bis(hydroxymethyl)cyclobutyl)-1,9-dihydro- typically involves multiple steps, starting with the preparation of the cyclobutyl precursor. The cyclobutyl group is then functionalized with hydroxymethyl groups through a series of reactions, including hydroxylation and protection-deprotection steps. The final step involves the coupling of the functionalized cyclobutyl group with the purine base under specific reaction conditions, such as the use of a strong base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, chromatography, and recrystallization may be employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
6H-Purin-6-one, 2-amino-9-(3,3-bis(hydroxymethyl)cyclobutyl)-1,9-dihydro- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted purine derivatives.
Aplicaciones Científicas De Investigación
6H-Purin-6-one, 2-amino-9-(3,3-bis(hydroxymethyl)cyclobutyl)-1,9-dihydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism by which 6H-Purin-6-one, 2-amino-9-(3,3-bis(hydroxymethyl)cyclobutyl)-1,9-dihydro- exerts its effects involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. It can also interfere with nucleic acid synthesis by incorporating into DNA or RNA, leading to chain termination or mutations.
Comparación Con Compuestos Similares
Similar Compounds
6H-Purin-6-one, 2-amino-9-(2-hydroxyethyl)-1,9-dihydro-: Similar structure but with a hydroxyethyl group instead of the cyclobutyl group.
6H-Purin-6-one, 2-amino-9-(3-hydroxypropyl)-1,9-dihydro-: Contains a hydroxypropyl group, offering different chemical properties and reactivity.
6H-Purin-6-one, 2-amino-9-(4-hydroxybutyl)-1,9-dihydro-: Features a hydroxybutyl group, which may affect its biological activity and applications.
Uniqueness
The uniqueness of 6H-Purin-6-one, 2-amino-9-(3,3-bis(hydroxymethyl)cyclobutyl)-1,9-dihydro- lies in its cyclobutyl group with bis(hydroxymethyl) substituents, which provides distinct chemical and biological properties. This structure allows for unique interactions with molecular targets and offers potential advantages in various applications, such as increased stability and specificity in biological systems.
Propiedades
Número CAS |
130368-81-9 |
|---|---|
Fórmula molecular |
C11H15N5O3 |
Peso molecular |
265.27 g/mol |
Nombre IUPAC |
2-amino-9-[3,3-bis(hydroxymethyl)cyclobutyl]-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O3/c12-10-14-8-7(9(19)15-10)13-5-16(8)6-1-11(2-6,3-17)4-18/h5-6,17-18H,1-4H2,(H3,12,14,15,19) |
Clave InChI |
MQUOKLYYCVUIOB-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(CO)CO)N2C=NC3=C2N=C(NC3=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11855976.png)

![2-Phenylpyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11855985.png)
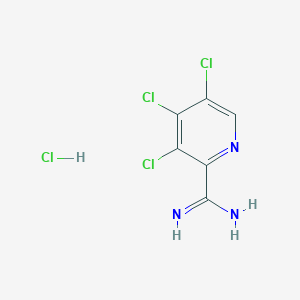
![3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11855998.png)
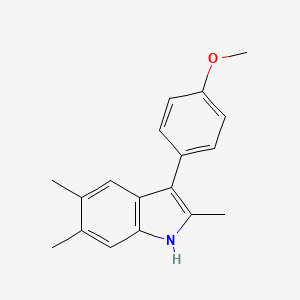

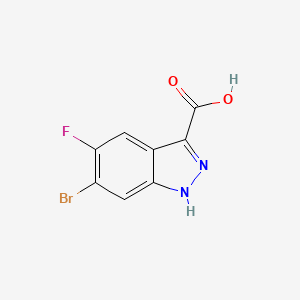
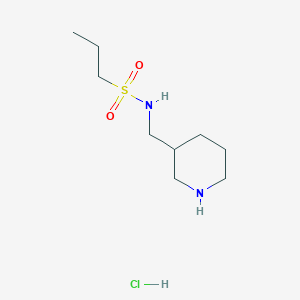

![(1-(4-Methoxyphenyl)-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11856058.png)

